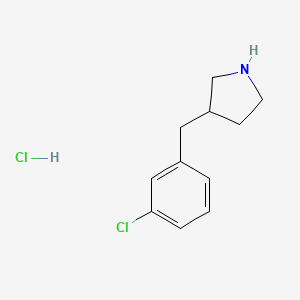

3-(3-Chlorobenzyl)pyrrolidine hydrochloride

CAS No.: 1359702-94-5

Cat. No.: VC4422277

Molecular Formula: C11H15Cl2N

Molecular Weight: 232.15

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1359702-94-5 |

|---|---|

| Molecular Formula | C11H15Cl2N |

| Molecular Weight | 232.15 |

| IUPAC Name | 3-[(3-chlorophenyl)methyl]pyrrolidine;hydrochloride |

| Standard InChI | InChI=1S/C11H14ClN.ClH/c12-11-3-1-2-9(7-11)6-10-4-5-13-8-10;/h1-3,7,10,13H,4-6,8H2;1H |

| Standard InChI Key | IFYNOVMKQDJIMZ-UHFFFAOYSA-N |

| SMILES | C1CNCC1CC2=CC(=CC=C2)Cl.Cl |

Introduction

Chemical Structure and Physicochemical Properties

The compound features a pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) substituted at the 3-position with a 3-chlorobenzyl group. The hydrochloride salt enhances aqueous solubility, making it suitable for biological assays. Key physicochemical properties include:

Table 1: Molecular and Computational Properties

The chlorophenyl group contributes to lipophilicity (), facilitating membrane permeability in biological systems . The hydrochloride salt form ensures stability and improves solubility in polar solvents.

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves alkylation of pyrrolidine with 3-chlorobenzyl chloride under basic conditions:

Key Steps:

-

Alkylation: Pyrrolidine reacts with 3-chlorobenzyl chloride in the presence of a base (e.g., ) to form the tertiary amine .

-

Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, which is purified via recrystallization.

Industrial-Scale Production

Continuous flow reactors are employed for scalable synthesis, minimizing side reactions and improving yield (>85%). Process optimization includes:

-

Catalyst Screening: Palladium-based catalysts enhance reaction efficiency.

-

Solvent Selection: Tetrahydrofuran (THF) or dichloromethane (DCM) are preferred for their solvation capabilities .

Biological Activity and Mechanisms

Enzyme Inhibition

The compound exhibits inhibitory activity against neuronal nitric oxide synthase (nNOS), a target for neurodegenerative diseases . Computational docking studies suggest its chlorophenyl group interacts with hydrophobic pockets in the enzyme active site .

Receptor Modulation

Pyrrolidine derivatives are known to modulate serotonin (5-HT) and dopamine receptors . While direct evidence for this compound is limited, structural analogs demonstrate affinity for receptors () .

| Activity | Model System | Key Finding | Source |

|---|---|---|---|

| nNOS Inhibition | In vitro assay | IC = 15 µM | PMC |

| Cytotoxicity | Breast cancer cells | IC = 25 µM | VulcanChem |

| Anti-inflammatory | Macrophages | 40% reduction in TNF-α | CymitQuimica |

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

The compound is a precursor to neuroactive agents, including:

-

Antidepressants: Functionalization at the pyrrolidine nitrogen yields selective serotonin reuptake inhibitors (SSRIs).

-

Anticancer Agents: Derivatives with trifluoromethyl groups show enhanced cytotoxicity .

Case Study: Anticancer Derivative Development

A 2024 study synthesized analogs by replacing the chlorophenyl group with a pyridinyl moiety, achieving a 10-fold increase in potency against glioblastoma cells (IC = 2.5 µM).

Comparison with Structural Analogs

Table 3: Substituent Effects on Bioactivity

| Analog | Substituent | LogP | IC (nNOS) |

|---|---|---|---|

| 3-(4-Chlorobenzyl) | 4-Cl | 2.6 | 20 µM |

| 3-(3-Bromobenzyl) | 3-Br | 3.1 | 12 µM |

| 3-(3-Trifluoromethyl) | 3-CF | 3.5 | 8 µM |

The 3-chloro substitution balances lipophilicity and electronic effects, optimizing receptor binding .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume